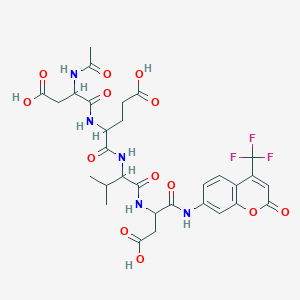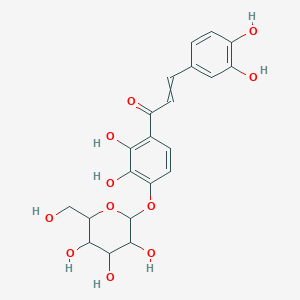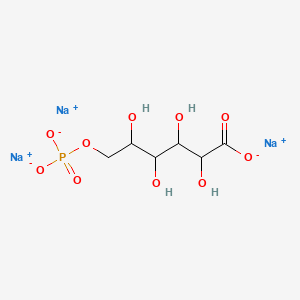
Fmoc-Mating Factor |A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Mating Factor |A is a synthetic peptide used in various biochemical and pharmaceutical research applications. It is a derivative of the mating factor, a peptide pheromone that plays a crucial role in the mating process of certain yeast species. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the peptide during synthesis, allowing for the selective deprotection and elongation of the peptide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Mating Factor |A typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base, such as piperidine, to expose the amino terminus for the addition of the next amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide. Additionally, advanced techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Mating Factor |A can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be selectively removed and replaced with other protecting groups or functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as DTT and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Piperidine is typically used to remove the Fmoc group during peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Formation of peptides with modified protecting groups or functional groups.
Aplicaciones Científicas De Investigación
Fmoc-Mating Factor |A has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of yeast mating processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a tool in biochemical assays.
Mecanismo De Acción
The mechanism of action of Fmoc-Mating Factor |A involves its interaction with specific receptors on the surface of target cells. In yeast, the mating factor binds to receptors on the surface of mating-type cells, triggering a signaling cascade that leads to cell cycle arrest and the initiation of mating. The molecular targets and pathways involved include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as mitogen-activated protein kinases (MAPKs).
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Mating Factor |B: Another derivative of the mating factor with slight variations in its peptide sequence.
Fmoc-Mating Factor |C: A related compound with different functional groups attached to the peptide chain.
Uniqueness
Fmoc-Mating Factor |A is unique due to its specific sequence and the presence of the Fmoc protecting group, which allows for selective modifications during synthesis. Its ability to form stable disulfide bonds and its interaction with specific receptors make it a valuable tool in biochemical and pharmaceutical research.
Propiedades
Fórmula molecular |
C97H124N20O19S |
|---|---|
Peso molecular |
1906.2 g/mol |
Nombre IUPAC |
2-[[2-[[1-[5-amino-2-[[2-[[1-[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C97H124N20O19S/c1-54(2)42-74(111-89(126)76(45-57-48-102-68-24-12-10-18-61(57)68)112-91(128)78(47-59-50-101-53-105-59)113-90(127)77(46-58-49-103-69-25-13-11-19-62(58)69)115-97(135)136-52-67-65-22-8-6-20-63(65)64-21-7-9-23-66(64)67)87(124)107-70(33-35-82(99)119)85(122)110-75(43-55(3)4)88(125)109-72(26-14-15-38-98)94(131)116-39-16-27-80(116)92(129)104-51-84(121)106-73(34-36-83(100)120)95(132)117-40-17-28-81(117)93(130)108-71(37-41-137-5)86(123)114-79(96(133)134)44-56-29-31-60(118)32-30-56/h6-13,18-25,29-32,48-50,53-55,67,70-81,102-103,118H,14-17,26-28,33-47,51-52,98H2,1-5H3,(H2,99,119)(H2,100,120)(H,101,105)(H,104,129)(H,106,121)(H,107,124)(H,108,130)(H,109,125)(H,110,122)(H,111,126)(H,112,128)(H,113,127)(H,114,123)(H,115,135)(H,133,134) |
Clave InChI |
RVELGNNQGMKCEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)

![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)




